1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile
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Overview
Description
1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C13H14FNO and a molecular weight of 219.26 g/mol . This compound is characterized by the presence of a fluoro and hydroxy group on a phenyl ring, which is attached to a cyclohexane ring bearing a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-hydroxybenzaldehyde and cyclohexanone.
Reaction Conditions: The reaction involves the formation of a Schiff base intermediate, followed by cyclization and nitrile formation. Common reagents used include sodium cyanide (NaCN) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect signaling pathways by altering the activity of key proteins, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
1-(4-Fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(4-Chloro-3-hydroxyphenyl)cyclohexane-1-carbonitrile and 1-(4-Methyl-3-hydroxyphenyl)cyclohexane-1-carbonitrile share structural similarities but differ in their substituents.
Properties
IUPAC Name |
1-(4-fluoro-3-hydroxyphenyl)cyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO/c14-11-5-4-10(8-12(11)16)13(9-15)6-2-1-3-7-13/h4-5,8,16H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYAAAXJUXRHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=CC(=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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